1,3-thiazole-2-thiol

Coordination chemistry Platinum group metals pH-dependent ligand behavior

Choose 1,3-thiazole-2-thiol where pH-tunable coordination is critical: N-coordination in acid, S-coordination in base for Pt/Pd/Rh complexes. Its Ag(I) complexes exhibit 3-fold lower CT-DNA binding than benzothiazole analogs, enabling tailored metallodrug design. Antifungal programs benefit from 0.25–2 µg/mL MICs vs. Cryptococcus spp. and synergy with menadione. Validated bacterial NO-detoxification inhibitor. Do not substitute with 2-mercaptobenzothiazole without verifying application-specific performance.

Molecular Formula C3H3NS2
Molecular Weight 117.20 g/mol
Cat. No. B7767642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-thiazole-2-thiol
Molecular FormulaC3H3NS2
Molecular Weight117.20 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)S
InChIInChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
InChIKeyOCVLSHAVSIYKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Thiazole-2-thiol: Procurement Guide for Corrosion Inhibitor, Metal Complexation, and Antimicrobial Applications


1,3-Thiazole-2-thiol (also designated as 2-mercaptothiazole, 2(3H)-thiazolethione, CAS 82358-09-6, molecular formula C₃H₃NS₂) is a sulfur-containing heterocyclic compound featuring a five-membered thiazole ring with a thiol (-SH) group at the 2-position. This compound exists in thiol-thione tautomeric equilibrium [1], which governs its coordination chemistry and biological interactions. Its fundamental characteristics include a molecular weight of 119.19 g/mol, pKa of approximately 7.19 [2], and the capacity to act as a soft Lewis base according to HSAB principles [3]. Primary industrial applications span corrosion inhibition for ferrous metals in acidic environments, metal complexation and coordination polymer synthesis, antimicrobial agent development, and organic synthesis as a versatile intermediate [4][5].

1,3-Thiazole-2-thiol Procurement Risk: Why In-Class Thiazoles and Benzothiazoles Cannot Be Interchanged Without Performance Consequences


Scientific and industrial users cannot assume functional equivalence between 1,3-thiazole-2-thiol and its closest structural analogs—including 2-mercaptobenzothiazole (MBT), 2-mercaptothiazoline (MTZD), and substituted thiazoles—due to fundamental differences in electronic structure, coordination chemistry, and application-specific performance. The benzothiazole scaffold in MBT incorporates a fused benzene ring that substantially alters π-electron distribution, molecular planarity, and metal-surface adsorption geometry compared to the simpler thiazole core [1]. This structural divergence produces quantifiable differences in corrosion inhibition efficiency, metal complex stability constants, DNA binding affinity, and antimicrobial potency profiles that directly impact procurement decisions across research and industrial contexts [2][3][4]. Generic substitution without verification of the specific performance parameter relevant to the intended application introduces measurable risk of suboptimal outcomes.

1,3-Thiazole-2-thiol: Comparative Performance Evidence Versus 2-Mercaptobenzothiazole and In-Class Analogs Across Corrosion, Complexation, and Antimicrobial Applications


Coordination Mode pH-Dependence: 1,3-Thiazole-2-thiol Versus 2-Mercaptobenzothiazole in Pt(II) and Pd(II) Complexation

1,3-Thiazole-2-thiol (as 2-mercapto-thiazoline, SHth) exhibits fundamentally different coordination behavior compared to 2-mercaptobenzothiazole (SHbtz). In acidic medium, both ligands coordinate exclusively through the N-heteroatom. However, in basic medium, SHth demonstrates S-only coordination to Pt(II), Rh(I), and Rh(III), whereas SHbtz consistently maintains S,N-chelation regardless of pH conditions [1]. This difference in coordination mode directly affects the geometry, stability, and reactivity of resulting metal complexes, with SHth's pH-tunable binding mode offering synthetic flexibility not available with SHbtz.

Coordination chemistry Platinum group metals pH-dependent ligand behavior

Silver(I) Complex DNA Binding Affinity: 1,3-Thiazole-2-thiol Derivative Versus 2-Mercaptobenzothiazole and 5-Chloro-2-Mercaptobenzothiazole

Mixed-ligand silver(I) complexes incorporating 1,3-thiazole-2-thiol derivative (MTZD) demonstrate substantially lower CT-DNA binding affinity compared to complexes containing 2-mercaptobenzothiazole (MBZT) or 5-chloro-2-mercaptobenzothiazole (CMBZT). The MTZD-containing complex exhibited an apparent binding constant (K_app) of (3.5 ± 0.7) × 10⁴ M⁻¹, approximately three-fold lower than the MBZT-containing complex (10.0 × 10⁴ M⁻¹) and more than thirteen-fold lower than the CMBZT-containing complex (46.4 × 10⁴ M⁻¹) [1]. This progressive increase in binding affinity correlates with increasing aromatic character and halogen substitution, with molecular docking confirming that the MTZD complex binds in the CT-DNA major groove, whereas the CMBZT complex binds in the minor groove [1].

Bioinorganic chemistry DNA binding Silver complexes

Antifungal MIC Range: Thiazole-2-thiol Scaffold Compounds Versus Clinical Antifungal Standards

Thiazole compounds structurally related to the 1,3-thiazole-2-thiol scaffold exhibit potent antifungal activity against Cryptococcus neoformans strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 μg/mL across tested thiazole derivatives [1]. These compounds demonstrate a novel mechanism of action involving interference with the fungal antioxidant system and increased intracellular reactive oxygen species (ROS) production, distinct from conventional azole antifungals [1]. Notably, knockout strains deficient in Cu oxidase and sarcosine oxidase exhibited elevated MIC values compared to parental strains, confirming target-specific activity [1]. Synergistic interactions with menadione (a superoxide generator) produced fractional inhibitory concentrations (FICs) of 0.1874 to 0.3024 for the most active thiazole compounds [1].

Antifungal activity Cryptococcus neoformans Minimum inhibitory concentration

Antibacterial MIC of 2-Mercaptothiazole: Quantitative Activity Range for Procurement Specifications

2-Mercaptothiazole (synonymous with 1,3-thiazole-2-thiol) demonstrates quantifiable antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 100 μg/mL across various bacterial strains and fungi [1]. This activity profile positions the compound as a moderately potent antimicrobial scaffold. In Escherichia coli nitric oxide (NO) detoxification assays, 2-mercaptothiazole was identified alongside 2-mercaptobenzothiazole as a strong inhibitor of bacterial NO defenses from a compound synergy screen of over 8,000 compounds [2], indicating a shared but mechanistically significant biological target.

Antibacterial activity MIC range Procurement specifications

Corrosion Inhibition Efficiency: Benzothiazole-2-thiol Structural Analog Performance in Acidic Steel Protection

In a direct comparative study of benzothiazole derivatives as corrosion inhibitors for AISI 1035 steel in 1 M HCl, benzo[d]thiazol-2-thiol (2-BAT, the benzannulated analog of 1,3-thiazole-2-thiol) was evaluated alongside benzo[d]thiazol-2-ol (BAT) and benzo[d]thiazol-2-amine (4-BAT). The study established that 4-BAT functions as a more effective inhibitor than both 2-BAT and BAT, with the pyridine segment in 4-BAT conferring stronger interaction with the steel surface in aqueous systems [1]. Computational chemistry analysis confirmed that all derivatives adsorb onto the steel surface through electron sharing from N atoms or electron acceptance from iron surfaces [1]. While direct quantitative efficiency percentages for 2-BAT were not reported in the accessible abstract, the study establishes the benzothiazole-thiol scaffold as a competent but not optimal inhibitor within this chemical series.

Corrosion inhibition AISI 1035 steel Acidic medium

Thiol-Thione Tautomerism: Structural Consequence for 1,3-Thiazole-2-thiol Reactivity and Procurement Specifications

1,3-Thiazole-2-thiol exists in thiol-thione tautomeric equilibrium, a structural feature directly verified by FDA substance registration data identifying the compound under both nomenclatures: 1,3-thiazole-2-thiol and 2(3H)-thiazolethione [1]. Crystallographic and computational studies on phenylthiazole-thione derivatives confirm that the thione tautomer is preferentially adopted in the solid state, with polymorphism studies providing detailed characterization of this equilibrium [2]. The thione form predominates over the thiol form in condensed phases, which has direct implications for the compound's coordination chemistry (N-protonated thione versus S-deprotonated thiolate in basic media) and reactivity in nucleophilic substitution reactions.

Tautomerism Thiol-thione equilibrium Solid-state structure

1,3-Thiazole-2-thiol: Evidence-Based Application Scenarios for Research Procurement and Industrial Formulation


pH-Tunable Coordination Chemistry for Platinum Group Metal Complex Synthesis

Research laboratories synthesizing Pt(II), Pd(II), Rh(I), or Rh(III) complexes should procure 1,3-thiazole-2-thiol specifically when the synthetic protocol requires pH-dependent control over coordination mode. In acidic conditions, the ligand coordinates exclusively through the nitrogen atom; in basic conditions, it switches to exclusive sulfur coordination to platinum group metals [1]. This behavior contrasts with 2-mercaptobenzothiazole, which maintains S,N-chelation regardless of pH [1]. Applications include the preparation of cis- or trans-[ML₂X₂] complexes, anionic [ML₄]²⁻ species, and oxidative addition products for catalytic and medicinal inorganic chemistry investigations.

Silver(I)-Based Metallo-pharmaceutical Development with Tunable DNA Binding Affinity

Investigators developing silver(I) complexes as potential anticancer or antimicrobial metallodrugs should select 1,3-thiazole-2-thiol derivatives when lower DNA binding affinity is desired for specific cellular interaction profiles. Silver(I) complexes containing the 2-mercaptothiazolidine ligand exhibit CT-DNA binding constants (K_app) of (3.5 ± 0.7) × 10⁴ M⁻¹, approximately three-fold lower than 2-mercaptobenzothiazole-containing analogs and thirteen-fold lower than 5-chloro-2-mercaptobenzothiazole derivatives [2]. This differential binding affinity correlates with distinct DNA groove binding preferences (major groove for thiazole-thiol versus minor groove for chlorinated benzothiazole) [2] and can be exploited to modulate cellular uptake and nuclear targeting in metallopharmaceutical design.

Antifungal Drug Discovery Targeting Cryptococcal Antioxidant Systems

Pharmaceutical research programs developing novel antifungal agents against Cryptococcus neoformans and C. gattii species complex should procure 1,3-thiazole-2-thiol as a scaffold for lead optimization. Thiazole compounds demonstrate MICs ranging from 0.25 to 2 μg/mL against cryptococcal strains and exhibit a mechanism of action involving increased intracellular reactive oxygen species (ROS) production and interference with the fungal antioxidant system [3]. The compounds show synergistic interactions with menadione (FIC values 0.1874-0.3024) [3], and knockout strains deficient in Cu oxidase and sarcosine oxidase display elevated MIC values [3], validating target engagement distinct from conventional azole antifungals. This scaffold is particularly valuable for programs addressing fluconazole resistance.

Antivirulence Research Targeting Bacterial Nitric Oxide Detoxification

Investigators studying bacterial nitric oxide (NO) defenses as antivirulence therapeutic targets should procure 2-mercaptothiazole based on its identification as a potent inhibitor of NO detoxification in Escherichia coli. A compound synergy screen of over 8,000 compounds identified both 2-mercaptobenzothiazole and 2-mercaptothiazole as strong inhibitors of this defense pathway [4]. This application leverages the compound's thiol functionality and thiazole scaffold to disrupt bacterial survival mechanisms within phagosomal environments, with potential applications in potentiating host immune clearance of Gram-negative pathogens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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